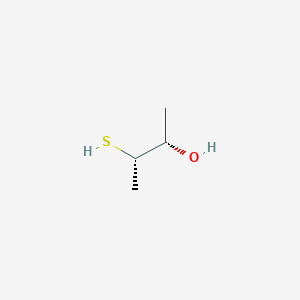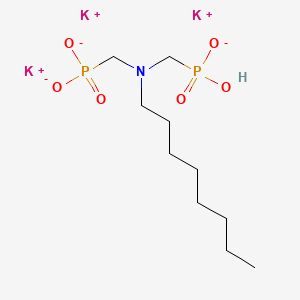
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K3NO6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Water or an aqueous solution is commonly used as the solvent.
pH: The pH is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The process typically includes:
Raw Material Handling: Efficient handling and storage of raw materials like octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.
Purification: Techniques like crystallization or filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alcohols, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phosphonate esters or amides.
Scientific Research Applications
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The compound binds to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption. When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound is released and impairs the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This results in decreased bone resorption and increased bone density.
Comparison with Similar Compounds
Similar Compounds
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate: Similar in structure but with four potassium ions instead of three.
Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate: Contains ammonium ions instead of potassium ions.
Uniqueness
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate is unique due to its specific combination of potassium ions and the bisphosphonate structure, which provides distinct chemical properties and biological activities. Its ability to inhibit bone resorption makes it particularly valuable in medical applications.
Properties
CAS No. |
94230-73-6 |
|---|---|
Molecular Formula |
C10H22K3NO6P2 |
Molecular Weight |
431.53 g/mol |
IUPAC Name |
tripotassium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C10H25NO6P2.3K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
DMCLMTPPYREGCX-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


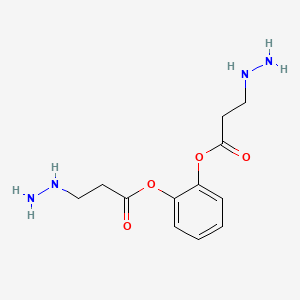
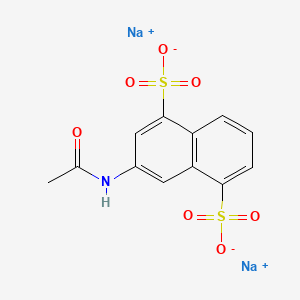
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
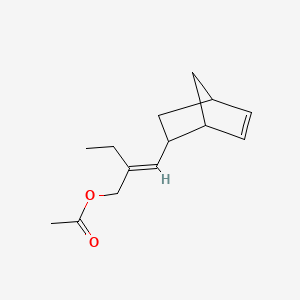
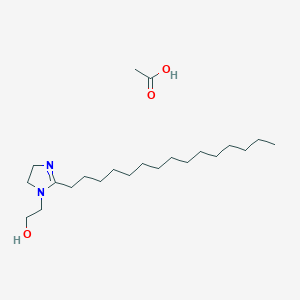



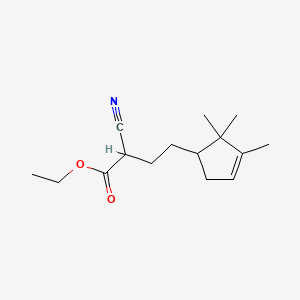
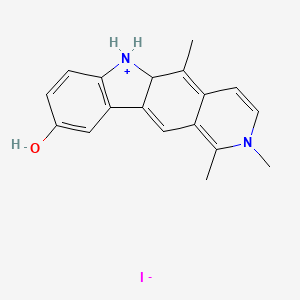
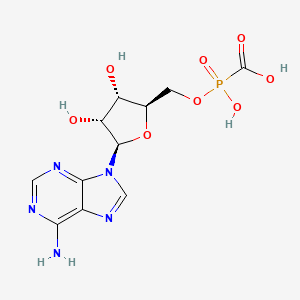
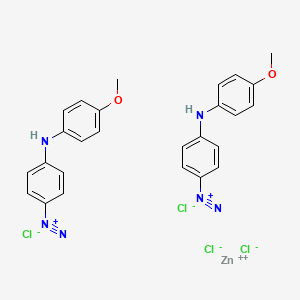
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
